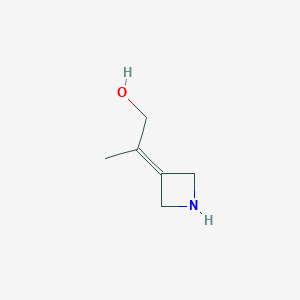
2-(Azetidin-3-ylidene)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylidene)propan-1-ol is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylidene)propan-1-ol typically involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using a DBU-catalyzed reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylidene)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various azetidine derivatives.
Scientific Research Applications
2-(Azetidin-3-ylidene)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylidene)propan-1-ol involves its interaction with various molecular targets. The azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)propan-1-ol: This compound has a similar structure but with a different substitution pattern on the azetidine ring.
Azetidine-2-one:
Oxetane derivatives: These compounds have a four-membered ring with an oxygen atom instead of nitrogen.
Uniqueness
2-(Azetidin-3-ylidene)propan-1-ol is unique due to its specific substitution pattern and the presence of both hydroxyl and azetidine functional groups
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-(azetidin-3-ylidene)propan-1-ol |
InChI |
InChI=1S/C6H11NO/c1-5(4-8)6-2-7-3-6/h7-8H,2-4H2,1H3 |
InChI Key |
PLSUECHEGNNYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CNC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















